(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
Purine derivatives, including the specific compound , play a significant role in medicinal chemistry and drug discovery due to their structural similarity to naturally occurring nucleotides. These compounds often exhibit a wide range of biological activities and are the subject of extensive chemical research to understand their synthesis, structural characteristics, and potential applications outside of drug use and dosage considerations.
Synthesis Analysis
The synthesis of purine derivatives typically involves the construction of the purine ring system followed by functionalization at strategic positions to introduce various substituents. For example, a study on the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones shows the importance of substituent variation for achieving desired biological activities, which can inform the synthetic approach for our target compound (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the spatial arrangement of substituents, significantly affects their chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the molecular geometry and hydrogen bonding patterns of related compounds provide insights into the stability and reactivity of the purine framework (Karczmarzyk et al., 1995).
Scientific Research Applications
Molecular Structure and Properties
Research on compounds like the title purine derivative often focuses on their molecular geometry and electronic structure, which are critical for their biological activity and interaction with biological targets. For instance, studies on related purine derivatives have detailed their molecular conformations, highlighting how specific substituents influence molecular stability, conformation, and potential reactivity (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Neurodegenerative Disease Research
Purine derivatives have been explored for their potential in treating neurodegenerative diseases. Compounds structurally similar to the specified chemical have shown promise as multitarget drugs, offering symptomatic and possibly disease-modifying treatments for conditions like Alzheimer's and Parkinson's diseases. Their ability to interact with multiple targets relevant to neurodegeneration marks them as valuable tools for preclinical and clinical research (Brunschweiger et al., 2014).
Anti-inflammatory Applications
Substituted purine derivatives, including compounds with structural similarities to the one , have been synthesized and tested for their anti-inflammatory properties. Their efficacy in models of chronic inflammation suggests potential for developing new anti-inflammatory agents, which could lead to treatments for diseases characterized by inflammatory processes (Kaminski et al., 1989).
Photochemical Synthesis and Reactions
The photochemistry of purine derivatives opens avenues for synthesizing novel compounds with potential therapeutic applications. Studies have leveraged photochemical reactions to create new xanthine derivatives, demonstrating the versatility of purine chemistry in generating biologically active molecules under environmentally benign conditions (Han, Bonnet, & V. D. Westhuizen, 2008).
Chemosensors
Purine derivatives have also been utilized in the development of chemosensors for detecting ions like fluoride, showcasing their potential in analytical chemistry and environmental monitoring. The specific functional groups in these compounds allow for selective interaction with target ions, leading to measurable colorimetric or fluorescent changes (Zhang et al., 2020).
properties
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-12(2)29-11-14(26)10-25-15-16(24(3)19(28)22-17(15)27)21-18(25)23-20-9-13-7-5-4-6-8-13/h4-9,12,14,26H,10-11H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKZWHPVNPKDW-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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